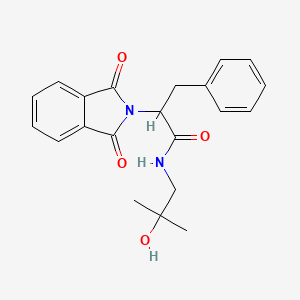![molecular formula C17H23N3O3 B3923768 N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3923768.png)
N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, capsaicin, and endovanilloids. BCTC has been widely used as a pharmacological tool to study the physiological and pathological functions of TRPV1 in vitro and in vivo.
Mécanisme D'action
TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, capsaicin, and endovanilloids. Upon activation, TRPV1 allows the influx of cations, such as calcium and sodium, into the cell, leading to depolarization and the generation of action potentials. N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to block the activation of TRPV1 by capsaicin, heat, and acid, leading to the inhibition of calcium influx and the generation of action potentials. In vivo, this compound has been used to study the physiological and pathological functions of TRPV1 in various animal models. For example, this compound has been shown to inhibit inflammatory pain, thermal hyperalgesia, and mechanical allodynia in rats. This compound has also been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of TRPV1.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for TRPV1, which allows for the specific blockade of TRPV1-mediated responses without affecting other ion channels or receptors. Another advantage is its stability and solubility in aqueous solutions, which allows for easy handling and administration. One limitation is its short half-life in vivo, which requires frequent dosing to maintain the desired effect. Another limitation is its potential off-target effects, which may interfere with the interpretation of the results.
Orientations Futures
There are several future directions for the research on N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide. One direction is to investigate the role of TRPV1 in various physiological and pathological processes, such as pain, inflammation, thermoregulation, and cancer, using this compound as a pharmacological tool. Another direction is to develop more potent and selective TRPV1 antagonists based on the structure of this compound, which may have improved pharmacological properties and therapeutic potential. A third direction is to explore the potential of TRPV1 antagonists, including this compound, as novel analgesics and anti-inflammatory agents for the treatment of chronic pain and inflammatory diseases.
Applications De Recherche Scientifique
N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide has been widely used as a selective antagonist of TRPV1 in vitro and in vivo. In vitro, this compound has been shown to block the activation of TRPV1 by capsaicin, heat, and acid. In vivo, this compound has been used to study the physiological and pathological functions of TRPV1 in various animal models. For example, this compound has been used to investigate the role of TRPV1 in pain sensation, thermoregulation, inflammation, and cancer.
Propriétés
IUPAC Name |
N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]-5-propyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-6-14-9-16(20-19-14)17(22)18-15(10-21)12-23-11-13-7-4-3-5-8-13/h3-5,7-9,15,21H,2,6,10-12H2,1H3,(H,18,22)(H,19,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMILHMCVMYUBE-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NN1)C(=O)N[C@H](CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxy-2,6-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3923695.png)
![4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923702.png)
![2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3923711.png)
![N-benzyl-N-[2-({2-[1-(3-methoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B3923712.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]methanesulfonamide](/img/structure/B3923717.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923733.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923737.png)

![1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3923757.png)


![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3923793.png)